REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][C:4]1[C:8]([C:9]([O:11]CC)=[O:10])=[C:7]([CH3:14])[NH:6][N:5]=1.[H][H].Br[CH2:18][CH2:19][O:20][CH3:21]>C1COCC1>[CH3:21][O:20][CH2:19][CH2:18][N:6]1[C:7]([CH3:14])=[C:8]([C:9]([OH:11])=[O:10])[C:4]([CH3:3])=[N:5]1 |f:0.1|
|
Name
|
|
Quantity
|
120 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
168 mg
|
Type
|
reactant
|
Smiles
|
CC1=NNC(=C1C(=O)OCC)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
208 mg
|
Type
|
reactant
|
Smiles
|
BrCCOC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added drop-wise
|
Type
|
TEMPERATURE
|
Details
|
the reaction was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux at 70 C for 48 hours
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
CUSTOM
|
Details
|
was quenched with water at 0 C
|
Type
|
EXTRACTION
|
Details
|
was extracted with EtOAc
|
Type
|
WASH
|
Details
|
The organic layer was washed with water, NH4Cl aq., and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was subjected to HPLC purification
|
Name
|
|
Type
|
product
|
Smiles
|
COCCN1N=C(C(=C1C)C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.34 mmol | |
AMOUNT: MASS | 67 mg | |
YIELD: PERCENTYIELD | 34% | |
YIELD: CALCULATEDPERCENTYIELD | 34% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |